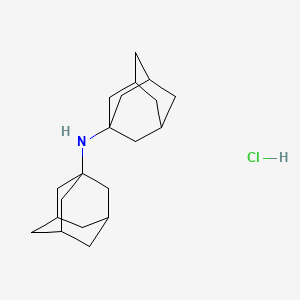

N-1-adamantyladamantan-1-amine hydrochloride

Description

N-1-adamantyladamantan-1-amine hydrochloride (commonly known as amantadine hydrochloride) is a bicyclic amine derivative of adamantane, a diamondoid hydrocarbon. Its molecular formula is C₁₀H₁₈ClN, with a molecular weight of 187.71 g/mol and CAS number 665-66-7 . Structurally, it consists of an adamantane cage with a primary amine group at the 1-position, which is protonated and paired with a chloride ion . This compound is notable for its dual pharmacological roles as an NMDA receptor antagonist and antiviral agent, used in treating Parkinson’s disease, influenza A, and neuropathic pain .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(1-adamantyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJYRIQTRKJYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyladamantan-1-amine hydrochloride typically involves the reaction of adamantane with hydroxylamine. This reaction is facilitated by irradiation with ultraviolet light, which results in the formation of polyadamantanes. Unsaturated alkyl groups can react with adamantane to form various alkyldiamantanes, such as 1-pentyladamantan-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality reference standards and rigorous quality control to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, ultraviolet light, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various polyadamantanes and alkyldiamantanes, which have unique chemical and physical properties .

Scientific Research Applications

N-1-adamantyladamantan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reference standard in various chemical analyses and experiments.

Biology: It is used in biological studies to investigate the effects of adamantane derivatives on biological systems.

Industry: It is used in the production of high-performance materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N-1-adamantyladamantan-1-amine hydrochloride involves the generation of a carbocation in the presence of sulfuric acid. This carbocation can attack the lone electron pair in nitrogen-containing nucleophiles, leading to the formation of various nitrogen-containing derivatives. These derivatives exhibit significant biological activity, including antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Adamantane-Based Amine Hydrochlorides

Structural Comparisons

Adamantane derivatives with amine functionalities exhibit distinct pharmacological and physicochemical properties based on substituent positions and functional groups. Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Amantadine hydrochloride | C₁₀H₁₈ClN | 187.71 | 665-66-7 | 1° amine at 1-position of adamantane |

| Rimantadine hydrochloride | C₁₂H₂₂ClN | 215.77 | 1501-84-4 | Ethyl group substituted at 1-position |

| Memantine hydrochloride | C₁₂H₂₁N·HCl | 215.76 | 41100-52-1 | 3,5-dimethyladamantane with 1° amine |

| 3-Methyladamantan-1-amine HCl | C₁₁H₁₉N·HCl | 201.74 | N/A | Methyl group at 3-position of adamantane |

| 2-Adamantanamine hydrochloride | C₁₀H₁₈ClN | 187.71 | 40054-69-1 | 1° amine at 2-position of adamantane |

Key Observations :

- Rimantadine (1-(1-adamantyl)ethylamine HCl) differs from amantadine by an ethyl extension, enhancing lipophilicity and antiviral potency against influenza A .

- Memantine (3,5-dimethyladamantan-1-amine HCl) introduces methyl groups at the 3- and 5-positions, reducing NMDA receptor affinity compared to amantadine but improving tolerability in Alzheimer’s therapy .

- Positional isomers (e.g., 2-adamantanamine HCl) exhibit altered receptor binding due to steric and electronic effects .

Pharmacological and Clinical Profiles

Notable Findings:

- Memantine ’s voltage-dependent NMDA blockade minimizes neurotoxicity, making it preferable for chronic neurodegenerative conditions .

- Rimantadine ’s extended alkyl chain improves viral membrane penetration but increases metabolic instability .

Physicochemical Properties

| Property | Amantadine HCl | Rimantadine HCl | Memantine HCl |

|---|---|---|---|

| Solubility in Water | High | Moderate | Moderate |

| LogP (Partition Coefficient) | 2.1 | 3.4 | 3.0 |

| Melting Point | 225–230°C | 160–162°C | 290–295°C |

| Stability | Hygroscopic | Light-sensitive | Stable |

Biological Activity

N-1-adamantyladamantan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 337.93 g/mol. Its structure features two adamantane moieties, which contribute to its stability and lipophilicity, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.

- Antiviral Activity : Research indicates that it may exhibit antiviral properties, particularly against certain strains of viruses by inhibiting their replication.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

-

Neuroprotective Effects :

- A study conducted on animal models demonstrated that this compound improved cognitive function and reduced neuroinflammation in models of neurodegenerative diseases. This suggests a potential role in treating conditions like Alzheimer's disease.

-

Antiviral Activity :

- In vitro studies have shown that the compound can inhibit the replication of certain viruses, such as influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes.

-

Anticancer Activity :

- Research published in various journals highlighted the compound's ability to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast and prostate cancer cells. The exact pathway remains under investigation but is believed to involve mitochondrial dysfunction.

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interaction with neurotransmitter receptors |

| Viral Replication Inhibition | Disruption of viral entry or replication processes |

| Apoptosis Induction | Induction of mitochondrial dysfunction leading to cell death |

Safety and Toxicity

While this compound shows promise in various biological activities, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its pharmacokinetics and long-term effects.

Q & A

Q. Methodological Guidance

- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 1.0 mL/min:

- Detection : Fluorescence (Ex 470 nm, Em 530 nm) after derivatization with NBD-F.

- Validation : Linearity (1–100 µg/mL, R<sup>2</sup> > 0.99), LOD 0.05 µg/mL .

How can researchers mitigate risks when handling this compound in laboratory settings?

Q. Safety Considerations

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill management : Neutralize acidic spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

- Waste disposal : Incinerate at >1000°C in compliance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.